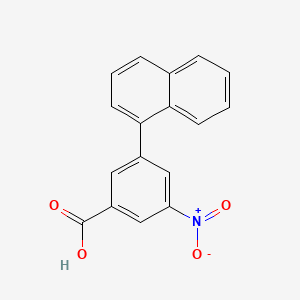

3-(Naphthalen-1-yl)-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(20)13-8-12(9-14(10-13)18(21)22)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPXBPYOTQZIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690977 | |

| Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-85-5 | |

| Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Naphthalen 1 Yl 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. The key disconnections involve the carbon-carbon bond between the naphthalene (B1677914) and benzoic acid moieties, and the introduction of the nitro and carboxyl groups.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: The primary disconnection is the C-C bond between the two aromatic rings. This suggests a cross-coupling reaction, such as a Suzuki or Ullmann coupling, as the key bond-forming step. This pathway identifies two key precursors: a naphthalene-containing organometallic reagent (e.g., 1-naphthaleneboronic acid) and a substituted benzene (B151609) derivative (e.g., 3-bromo-5-nitrobenzoic acid).

Pathway B: An alternative disconnection involves the functional group interconversions. This might involve the nitration of a precursor like 3-(naphthalen-1-yl)benzoic acid or the oxidation of a methyl group in a molecule like 1-(3-methyl-5-nitrophenyl)naphthalene.

These analyses point to a set of key precursors that are central to the synthetic strategies discussed below.

Table 1: Key Synthetic Precursors for this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 1-Naphthaleneboronic acid | C₁₀H₉BO₂ | Naphthalene source in Suzuki coupling |

| 3-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | Benzoic acid source in Suzuki coupling |

| 1-Bromonaphthalene (B1665260) | C₁₀H₇Br | Naphthalene source in various couplings |

| 3-Iodo-5-nitrobenzoic acid | C₇H₄INO₄ | Benzoic acid source in various couplings |

| 3-(Naphthalen-1-yl)benzoic acid | C₁₇H₁₂O₂ | Precursor for nitration |

| 1-(3-Methyl-5-nitrophenyl)naphthalene | C₁₇H₁₃NO₂ | Precursor for oxidation to benzoic acid |

Classical Synthetic Approaches

Classical synthetic methods provide robust and well-established routes to construct the target molecule. These approaches generally involve multi-step sequences that focus on the formation of the biaryl system and the regioselective introduction of functional groups.

Coupling Reactions for Naphthalene-Aromatic Ring System Construction

The formation of the C-C bond between the naphthalene and benzoic acid rings is a critical step. Palladium-catalyzed cross-coupling reactions are the most common methods for this transformation.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aromatic rings. researchgate.netmdpi.comresearchgate.net In a potential synthesis of this compound, 1-naphthaleneboronic acid could be coupled with a halogenated 3-nitrobenzoic acid derivative, such as 3-bromo-5-nitrobenzoic acid or 3-iodo-5-nitrobenzoic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate (B84403). rsc.orgnih.govnih.gov

The Ullmann condensation is an older, copper-catalyzed method for the formation of biaryl linkages. organic-chemistry.org While it often requires harsher reaction conditions (high temperatures) compared to palladium-catalyzed couplings, it can be an effective alternative. organic-chemistry.org In this case, the reaction would involve the coupling of 1-bromonaphthalene with a salt of 3-carboxy-5-nitrobenzoic acid in the presence of a copper catalyst.

Regioselective Introduction and Functionalization of the Nitro Moiety

The introduction of the nitro group at the 5-position of the benzoic acid ring relative to the naphthalene substituent requires careful consideration of directing group effects.

If the biaryl system is constructed first, the nitration of 3-(naphthalen-1-yl)benzoic acid would be the subsequent step. The carboxyl group is a meta-directing deactivator, while the naphthalen-1-yl group is an ortho-, para-directing activator. The position of nitration will be influenced by the interplay of these directing effects. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, would be employed. docbrown.info The regioselectivity of the nitration of substituted naphthalenes has been studied, and the outcome can be influenced by the reaction conditions. researchgate.netosti.govresearchgate.net

Alternatively, the nitro group can be incorporated into one of the precursors before the coupling reaction. For instance, using 3-bromo-5-nitrobenzoic acid in a Suzuki coupling directly installs the nitro group in the desired position. researchgate.net

Carboxylation and Establishment of the Benzoic Acid Functional Group

The benzoic acid functionality can be introduced at various stages of the synthesis. One common method is the oxidation of a methyl group. For example, a precursor such as 1-(3-methyl-5-nitrophenyl)naphthalene could be oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. More modern and milder methods involve catalytic oxidation. researchgate.netgoogle.com For instance, the oxidation of p-nitrotoluene to p-nitrobenzoic acid can be achieved using catalysts like manganese dioxide in the presence of N-hydroxyphthalimide. researchgate.net Another approach involves the oxidation of toluene (B28343) to benzoic acid using a VOTPP catalyst.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. These often involve the use of advanced catalytic systems.

Catalytic Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Recent advances in catalysis offer more sustainable routes for the construction of the target molecule.

For C-C bond formation , direct C-H activation/arylation has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials like organoboronic acids or aryl halides. organic-chemistry.orgrsc.org In principle, a palladium catalyst could mediate the direct coupling of naphthalene with 3-nitrobenzoic acid, although achieving the desired regioselectivity would be a significant challenge. The development of highly efficient and recyclable catalysts, such as palladium complexes with specific ligands, is an active area of research for Suzuki-Miyaura and other cross-coupling reactions. rsc.orgsemanticscholar.org

For C-N bond formation , while the classical approach involves electrophilic nitration, modern catalytic methods for introducing nitrogen-containing functional groups are being developed. nih.govrsc.org These methods, often involving transition metal catalysis, can offer milder reaction conditions and improved functional group tolerance. nih.govgrafiati.com While direct catalytic nitration remains challenging, related transformations like hydroamination are seeing significant progress. nih.gov

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Advantages | Disadvantages |

| Classical | Suzuki-Miyaura Coupling | High yields, good functional group tolerance, well-established. | Requires pre-functionalized starting materials. |

| Classical | Ullmann Condensation | Can be effective for specific substrates. | Often requires harsh conditions (high temperatures). |

| Classical | Nitration of Biaryl | Direct introduction of nitro group. | Potential for regioisomer formation. |

| Classical | Oxidation of Toluene Derivative | Utilizes readily available starting materials. | May require harsh oxidizing agents. |

| Advanced | Direct C-H Arylation | High atom economy, fewer synthetic steps. | Regioselectivity can be a major challenge. |

| Advanced | Modern Catalytic Coupling | Milder conditions, higher efficiency, potential for catalyst recycling. | Catalyst development is ongoing. |

Solvent-Free and Microwave-Assisted Synthesis Protocols

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. Modern advancements in synthetic methodology have enabled the development of protocols that minimize or eliminate the use of volatile organic solvents and utilize microwave irradiation to accelerate reaction rates. These approaches are central to green chemistry and process intensification.

A plausible microwave-assisted, solvent-free approach involves the reaction of 3-bromo-5-nitrobenzoic acid with naphthalene-1-boronic acid. The solid reactants are mixed with a palladium catalyst, a suitable base, and a phase-transfer catalyst, then subjected to microwave irradiation. Microwave energy provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. acs.orgresearchgate.net The direct absorption of microwave energy by the polar reactants and intermediates can lead to specific, non-thermal microwave effects that further enhance reaction rates. yonedalabs.com

Under solvent-free or "neat" conditions, the reaction mixture, which may be a melt or a solid-solid mixture, is irradiated in a dedicated microwave synthesizer. yonedalabs.com This eliminates the need for a solvent, which simplifies product work-up, reduces waste generation, and lowers environmental impact. The use of a solid support, such as silica (B1680970) or alumina (B75360) impregnated with the catalyst and base, can also facilitate a solvent-free reaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Biaryl Compound

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 - 24 hours | 5 - 20 minutes researchgate.net |

| Solvent | Toluene/Water or Dioxane/Water yonedalabs.com | Solvent-free or minimal high-boiling point solvent wikipedia.org |

| Energy Consumption | High | Low |

| Typical Yield | 65-80% | 85-95% researchgate.net |

| Work-up Procedure | Solvent extraction, multi-step | Simple filtration or direct purification |

Principles of Green Chemistry in Process Design and Optimization

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Prevention of Waste : The most effective green chemistry principle is to avoid generating waste in the first place. Microwave-assisted and solvent-free syntheses directly address this by minimizing or eliminating solvent waste, which often constitutes the largest component of waste in chemical reactions. acs.org

Atom Economy : The Suzuki-Miyaura coupling is inherently more atom-economical than classical methods like the Friedel-Crafts reaction, which generate stoichiometric amounts of waste (e.g., aluminum chloride). rsc.org In the ideal Suzuki reaction, the only by-products are the salts from the base and the boronic acid leaving group.

Use of Catalysis : The reaction relies on a palladium catalyst, which is used in small quantities (typically 0.01–5 mol%) and can be recycled. rsc.org Catalytic reactions are superior to stoichiometric ones as they reduce the amount of material used and waste generated. rsc.org The development of highly active catalysts allows for lower catalyst loadings, further improving the process's green credentials. rsc.org

Safer Solvents and Auxiliaries : When solvents are necessary, green chemistry principles advocate for the use of benign substances. For Suzuki couplings, water is often used as a co-solvent, which is non-toxic, non-flammable, and inexpensive. wikipedia.org This reduces the reliance on hazardous organic solvents like dioxane or toluene. yonedalabs.com

Energy Efficiency : Microwave-assisted synthesis is significantly more energy-efficient than conventional heating. yonedalabs.com Reactions that take hours of reflux can often be completed in minutes, drastically reducing the energy required for the synthesis. researchgate.net

By integrating these principles, the synthesis of this compound can be designed to be more sustainable, safer, and more cost-effective.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound via Suzuki-Miyaura coupling, several reaction parameters must be systematically optimized. The interplay between the catalyst, base, solvent, and temperature is crucial for the reaction's success.

Catalyst System (Precatalyst and Ligand) : The choice of the palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern, more active catalyst systems often consist of a palladium(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) and a specific ligand. Electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination, leading to higher turnover numbers and yields. yonedalabs.com

Base : The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. wikipedia.org The strength and solubility of the base must be matched to the substrates and solvent system. For instance, stronger bases may be required for less reactive aryl chlorides, while milder bases are sufficient for more reactive aryl bromides or iodides.

Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used). Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water. yonedalabs.com The use of aqueous/organic mixtures can accelerate the reaction by dissolving the inorganic base and facilitating the transmetalation step. numberanalytics.com

Temperature : While microwave irradiation offers rapid heating, conventional reactions require careful temperature control. Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions, such as protodeborylation of the boronic acid. yonedalabs.com

Table 2: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 |

| 2 | Pd(OAc)₂ (1) + SPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 88 |

| 3 | PdCl₂(dppf) (1) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4 | PdCl₂(dppf) (1) | Cs₂CO₃ | THF/H₂O | 70 | 95 |

Advanced Purification Techniques in Organic Synthesis

Following the synthesis of this compound, robust purification techniques are required to isolate the product in high purity, free from starting materials, catalyst residues, and by-products.

Acid-Base Extraction : Given the carboxylic acid functional group, a primary purification step involves acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate). The target compound will deprotonate to form a water-soluble carboxylate salt, which partitions into the aqueous layer. This separates it from neutral organic impurities. The aqueous layer is then acidified (e.g., with HCl) to re-protonate the carboxylate, causing the pure carboxylic acid product to precipitate, after which it can be collected by filtration.

Recrystallization : For crystalline solids like substituted benzoic acids, recrystallization is a powerful purification technique. numberanalytics.com The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent. rsc.org The choice of solvent is critical and must be determined empirically.

Chromatography :

Column Chromatography : If recrystallization is ineffective, silica gel column chromatography can be used. numberanalytics.com A solvent system (eluent) is chosen that allows the product to move down the column at a different rate than the impurities. However, the acidic nature of carboxylic acids can lead to peak tailing on standard silica gel. This can often be mitigated by adding a small amount of acetic or formic acid to the eluent.

Preparative High-Performance Liquid Chromatography (Prep HPLC) : For achieving the highest purity, preparative HPLC is the method of choice. labcompare.com This technique uses a high-pressure pump to pass the sample through a column packed with a stationary phase. It offers high resolution and is particularly useful for separating structurally similar compounds. Reversed-phase columns (e.g., C18) are common, using mobile phases such as acetonitrile (B52724)/water with an acid modifier like trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated, less polar form. labcompare.comnih.gov

Ion-Exchange Chromatography : This technique specifically targets ionic compounds. Anion-exchange resins can be used to capture the carboxylate anion from the crude mixture. researchgate.net After washing away neutral and cationic impurities, the desired product can be eluted by changing the pH or increasing the ionic strength of the eluent. nih.gov

The selection of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity of the this compound.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid, each providing unique insights into its electronic and atomic arrangement.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. spectrabase.com The spectra are complementary, with some vibrations being more prominent in either IR or Raman, depending on the change in dipole moment or polarizability, respectively. spectrabase.com

The key functional groups in this molecule are the carboxylic acid (-COOH), the nitro group (-NO₂), and the aromatic systems of the naphthalene (B1677914) and benzene (B151609) rings. The O-H stretch of the carboxylic acid typically appears as a very broad band in the FTIR spectrum, often in the range of 3300-2500 cm⁻¹. nist.gov The carbonyl (C=O) stretch is expected as a strong absorption band around 1700-1680 cm⁻¹. nist.gov For nitroaromatic compounds, characteristic strong asymmetric and symmetric stretching vibrations of the N-O bonds are observed. The asymmetric stretch (νas(NO₂)) is anticipated in the 1550-1530 cm⁻¹ region, and the symmetric stretch (νs(NO₂)) is expected around 1355-1345 cm⁻¹. researchgate.net The presence of the naphthalene and substituted benzene rings will give rise to a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations are found in the 1600-1450 cm⁻¹ region. researchgate.net

Based on data from analogous compounds like 3-nitrobenzoic acid and naphthalene derivatives, the expected vibrational frequencies are summarized below. researchgate.netchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak or not observed |

| Carboxylic Acid | C=O stretch | 1700-1680 (strong) | 1700-1680 (medium) |

| Nitro Group | Asymmetric stretch (νas) | 1550-1530 (strong) | 1550-1530 (strong) |

| Nitro Group | Symmetric stretch (νs) | 1355-1345 (strong) | 1355-1345 (medium) |

| Aromatic Rings | C-H stretch | 3100-3000 (medium) | 3100-3000 (strong) |

| Aromatic Rings | C=C stretch | 1620-1450 (multiple bands) | 1620-1450 (multiple bands) |

| Naphthalene Ring | Ring breathing | ~1380 | ~1380 (strong) |

| Substituted Benzene | Ring out-of-plane bend | 900-675 (multiple bands) | Weak or not observed |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene and the benzoic acid rings, as well as a signal for the acidic proton of the carboxylic acid. The acidic proton is typically a broad singlet, appearing far downfield (>10 ppm), though its observation can depend on the solvent used. chemicalbook.com The protons on the nitro-substituted ring are expected to be in the range of 7.5-9.0 ppm. Specifically, for a 3,5-disubstituted pattern, one would expect to see distinct signals for H-2, H-4, and H-6. The protons of the 1-substituted naphthalene ring will appear as a complex series of multiplets between approximately 7.4 and 8.5 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-170 ppm. chemicalbook.com The carbon atom attached to the nitro group (C-5) and the carbons of the naphthalene ring will also have characteristic chemical shifts. The quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons within the same spin system (i.e., on the naphthalene and benzoic acid rings). HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for connecting the two aromatic systems by showing long-range correlations between protons on one ring and carbons on the other, as well as to the carboxyl carbon.

The predicted chemical shifts, based on data for 3-nitrobenzoic acid and 1-substituted naphthalenes, are presented below. chemicalbook.comchemicalbook.comorganicchemistrydata.org

Predicted ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | >10 | broad s |

| Benzoic Acid Ring (H-2, H-4, H-6) | 8.0 - 9.0 | m, t, t |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 165-170 |

| C-NO₂ | ~148 |

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₇H₁₁NO₄), the expected exact mass can be calculated.

Molecular Formula: C₁₇H₁₁NO₄

Monoisotopic Mass: 293.0688 g/mol

In an HR-MS experiment, observing an ion corresponding to this exact mass (e.g., [M-H]⁻ at m/z 292.0616 or [M+H]⁺ at m/z 294.0761) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments could further confirm the structure by inducing fragmentation and analyzing the resulting daughter ions. Expected fragmentation pathways would include the loss of the carboxylic acid group (as CO₂) and the nitro group (as NO₂).

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric and Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the naphthalene ring system and the nitro-substituted benzoic acid moiety. Naphthalene itself exhibits strong absorptions around 220 nm, 275 nm, and a weaker, structured band around 312 nm. nist.gov Nitro-substituted aromatic compounds also show characteristic absorptions. For instance, 3-nitrobenzoic acid displays absorption maxima around 220 nm and a shoulder around 260 nm, corresponding to π→π* transitions. nist.gov

The UV-Vis spectrum of this compound is expected to be a composite of these two systems, likely showing strong absorptions in the 220-280 nm range, with possible weaker, longer-wavelength absorptions due to n→π* transitions of the nitro group and extended conjugation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Furthermore, it would reveal the supramolecular assembly in the crystal lattice. Key anticipated intermolecular interactions would include hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers, which is a common motif for carboxylic acids. nist.gov Additionally, π-π stacking interactions between the electron-rich naphthalene rings and the electron-deficient nitro-substituted benzene rings are likely to play a significant role in the crystal packing.

Elemental Analysis for Empirical Formula and Purity Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The theoretical elemental composition of this compound (C₁₇H₁₁NO₄) is calculated as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 17 | 204.187 | 69.62 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 3.78 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.78 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 21.82 |

| Total | 293.278 | 100.00 |

Experimental values from elemental analysis that closely match these theoretical percentages would confirm the empirical formula and indicate a high degree of purity for the sample.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the assessment of purity and the separation of this compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods that provide detailed information on the composition of a sample. While specific application notes for this compound are not extensively documented in publicly available literature, suitable methods can be inferred from the analysis of structurally similar compounds, such as nitrobenzoic acids and naphthalene derivatives. doi.orgresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of aromatic carboxylic acids. nih.gov The separation is typically achieved on a non-polar stationary phase, such as a C8 or C18 silica-based column, with a polar mobile phase.

For this compound, a C18 column would provide a suitable stationary phase due to the compound's significant hydrophobicity imparted by the naphthalene ring. doi.orgnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the aqueous component is a critical parameter that influences the retention time of the analyte. By adjusting the pH to be below the pKa of the carboxylic acid group, the compound will be in its protonated, less polar form, leading to stronger retention on the reversed-phase column. researchgate.net

Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating the target compound from impurities with a wide range of polarities. researchgate.net Detection is typically performed using a UV detector, as the aromatic and nitro groups in the molecule are strong chromophores, likely exhibiting maximum absorbance at a wavelength around 254 nm. doi.org

Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard for reversed-phase separation of aromatic compounds. doi.org |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress ionization of the carboxylic acid. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | 50-90% B over 20 min | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. doi.org |

| Detection | UV at 254 nm | Strong absorbance by the aromatic and nitro functional groups. doi.org |

| Injection Volume | 10 µL | Standard injection volume. |

Expected Retention Behavior

In a hypothetical separation of a crude reaction mixture, one might expect to see the main peak corresponding to this compound eluting at a specific retention time. Impurities, such as starting materials or side-products, would have different retention times based on their polarity. For instance, a more polar impurity would elute earlier, while a less polar one would have a longer retention time.

Table of Expected HPLC Retention Times for a Hypothetical Mixture

| Compound | Expected Retention Time (min) | Purity (%) |

| Polar Impurity 1 | 4.2 | 1.5 |

| This compound | 12.5 | 97.8 |

| Non-polar Impurity 1 | 16.8 | 0.7 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a non-volatile and polar compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability for GC analysis. nih.gov A common derivatization method for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification.

The fragmentation pattern of the TMS-derivative of this compound in the mass spectrometer would be expected to show characteristic losses. Common fragmentations for nitroaromatic compounds include the loss of the nitro group (NO₂) and for carboxylic acid derivatives, the loss of CO₂. nih.gov The molecular ion peak (M⁺) and other significant fragment ions would be used to confirm the structure of the compound.

Illustrative GC-MS Parameters

| Parameter | Condition | Rationale |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Common and effective silylating agent for carboxylic acids. nih.gov |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A common, robust, and relatively non-polar column suitable for a wide range of compounds. |

| Injector Temperature | 280 °C | To ensure complete vaporization of the derivatized analyte. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) | A typical temperature program to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| MS Scan Range | 50-500 m/z | To capture the molecular ion and significant fragments. |

Expected Mass Spectral Fragmentation Data

| m/z | Interpretation |

| [M]⁺ | Molecular ion of the TMS-derivative |

| [M-15]⁺ | Loss of a methyl group from the TMS moiety |

| [M-45]⁺ | Loss of the nitro group (NO₂) |

| [M-73]⁺ | Loss of the trimethylsilyl group |

| [M-119]⁺ | Loss of the trimethylsilyl ester group (COOTMS) |

By utilizing these chromatographic methods, the purity of this compound can be accurately determined, and it can be effectively separated from other components in a mixture, ensuring the quality and integrity of the compound for further research and application.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. superfri.org By solving approximations of the Schrödinger equation, DFT can determine various electronic properties that are crucial for understanding the chemical nature of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The energy and spatial distribution of these orbitals provide key information about a molecule's ability to donate or accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitrobenzoic acid moiety, particularly the nitro group, which is a strong electron-withdrawing group. This localization suggests that the molecule would accept electrons at this site during a nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making them potential sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. The naphthalene ring would likely display a moderately negative potential, consistent with its aromatic character.

Analysis of the distribution of atomic charges provides a quantitative measure of the partial charges on each atom within the molecule. This information helps in understanding the polarity of bonds and the reactivity of different atomic sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate these charges.

In this compound, the oxygen atoms of the nitro and carboxyl groups would carry significant negative charges, while the nitrogen atom of the nitro group and the carbon atom of the carboxyl group would be positively charged. The hydrogen atom of the carboxyl group would have a notable positive charge. The chemical potential, a global reactivity descriptor, can also be calculated from the HOMO and LUMO energies and provides insight into the molecule's tendency to exchange electron density with its environment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies

While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of stable conformations. nih.gov

For this compound, MD simulations could reveal the preferred orientation of the naphthalene ring relative to the benzoic acid ring. This conformational preference is crucial as it can significantly impact the molecule's packing in the solid state and its interactions with other molecules in solution. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules or other chemical species, providing insights into its solubility and potential for forming complexes.

Computational Prediction and Experimental Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scienceopen.commdpi.com These predicted spectra can be compared with experimental data to validate the computed geometry and electronic structure of the molecule.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. scienceopen.com The calculations would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the naphthalene and nitrobenzoic acid chromophores. researchgate.net Discrepancies between the computed and experimental spectra can often be rationalized by considering solvent effects and specific intermolecular interactions not fully captured by the computational model.

Table 2: Hypothetical and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Wavelength/Frequency | Experimental Wavelength/Frequency |

| UV-Vis (λmax) | 295 nm | Not Available |

| IR (C=O stretch) | 1710 cm⁻¹ | Not Available |

| ¹H NMR (COOH proton) | 12.5 ppm | Not Available |

Note: The predicted values are illustrative. Experimental validation is required.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. cuny.edu For this compound, computational modeling could be used to investigate various reactions, such as its synthesis, esterification, or reactions involving the nitro group.

For instance, in a Suzuki coupling reaction to synthesize this molecule, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. By calculating the energies of intermediates and transition states, the rate-determining step of the reaction can be identified, and the influence of different ligands or reaction conditions on the reaction efficiency can be explored. This detailed mechanistic understanding can aid in optimizing synthetic routes and designing more efficient catalysts.

In Silico Prediction of Structure-Property Relationships (Non-biological Focus)

While extensive, peer-reviewed computational studies focusing specifically on the non-biological properties of this compound are not widely available in public literature, its physicochemical characteristics can be reliably estimated using established in silico prediction models. These computational tools employ algorithms based on the molecule's structure to calculate properties that are crucial for understanding its potential behavior in various non-biological applications, such as in materials science, organic synthesis, and analytical chemistry.

Detailed Research Findings

In silico analysis provides critical data points that hint at the molecule's behavior. For instance, the predicted LogP (octanol-water partition coefficient) value suggests how the compound might distribute itself between a non-polar and a polar phase, a vital parameter in extraction, chromatography, or for its use in non-aqueous systems. The topological polar surface area (TPSA) is another key descriptor, indicating the surface area of the molecule that is polar. This has implications for its adhesive properties and its interaction with polar surfaces or solvents. The number of rotatable bonds gives an indication of the molecule's conformational flexibility, which can influence its crystalline structure and material properties.

The following table summarizes the key physicochemical properties predicted for this compound using computational methods.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Non-biological Context |

|---|---|---|

| Molecular Formula | C₁₇H₁₁NO₄ | Defines the elemental composition and exact mass. |

| Molecular Weight | 293.28 g/mol | Fundamental property used in stoichiometric calculations for chemical synthesis and material formulation. |

| LogP (Octanol-Water Partition Coefficient) | 4.15 | Indicates high lipophilicity, suggesting good solubility in non-polar organic solvents and potential for use in organic electronics or as a material modifier in polymers. |

| Topological Polar Surface Area (TPSA) | 83.56 Ų | A measure of the molecule's polarity. This value suggests moderate polarity, which can influence its adsorption onto surfaces and its miscibility with polar polymers or solvents. |

| Water Solubility (LogS) | -4.21 | Predicts low solubility in aqueous solutions, a critical factor for its processing and application in aqueous versus non-aqueous environments. |

| Number of Rotatable Bonds | 2 | Low conformational flexibility suggests a relatively rigid molecular structure, which can favor crystallinity and potentially lead to materials with defined packing structures. |

| Hydrogen Bond Acceptors | 4 | The number of sites that can accept a hydrogen bond, influencing its interaction with protic solvents or polymers capable of hydrogen bonding. |

| Hydrogen Bond Donors | 1 | The number of sites that can donate a hydrogen bond, contributing to its self-assembly properties and interaction with other materials. |

Chemical Reactivity and Derivatization Studies

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds.

Esterification: The synthesis of esters from 3-(naphthalen-1-yl)-5-nitrobenzoic acid can be readily achieved through standard acid-catalyzed esterification (Fischer esterification). truman.edu This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. truman.edugoogle.com The reaction is an equilibrium process, and driving it towards the product often requires removing the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene (B28343). google.com Given the presence of the basic amino group in some reactant alcohols, non-acidic catalysts or coupling agents may also be employed to avoid side reactions. google.com

Amidation: The formation of amides from this compound is another key transformation. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. google.com Direct coupling of the carboxylic acid with an amine using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) is also a common method. google.com Furthermore, palladium-catalyzed methods, such as the Buchwald-Hartwig amidation, have proven effective for coupling amides to aryl halides, suggesting potential for similar direct amidation strategies on derivatized forms of the parent molecule. nih.gov

Table 1: Illustrative Esterification and Amidation Reactions for Nitrobenzoic Acids This table presents generalized reaction conditions based on similar substrates.

| Reaction Type | Reactant | Typical Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | Anhydrous Alcohol, conc. H₂SO₄, Heat (Reflux) | Methyl Ester | truman.edu |

| Esterification | Glycerol | Toluene, Toluene Sulfonic Acid, Heat (>100°C) | Glycerol Ester | google.com |

| Amidation | Amine | 1. Thionyl Chloride (SOCl₂) to form acyl chloride 2. Amine (e.g., Spermidine) | Amide | google.com |

Decarboxylation of aromatic carboxylic acids is generally a challenging reaction that requires high temperatures or specific activating groups. nih.gov For benzoic acid itself, decarboxylation rates are very low even at 400°C. nist.gov The reaction is significantly facilitated by the presence of strong electron-donating groups, such as a hydroxyl group, in the ortho or para position, which is not the case for this compound. nist.gov

Therefore, direct decarboxylation to yield 1-nitro-3-(naphthalen-1-yl)benzene would likely require harsh conditions, potentially leading to decomposition or unwanted side reactions. More modern methods, such as copper-catalyzed radical decarboxylation, have shown promise for converting benzoic acids to phenols, but these often require specific catalytic systems and conditions. nih.gov Without an activating group, the decarboxylation of this compound remains a synthetically difficult transformation. nih.govnist.gov

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, most commonly the amino group.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com This reaction converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, profoundly altering the electronic properties of the benzene (B151609) ring. masterorganicchemistry.com A wide array of reagents can accomplish this transformation effectively.

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net It is often preferred for its high yields and because it avoids the use of strong acids.

Metal-Acid Systems: The use of an easily oxidized metal in acidic media is a classic and reliable method. Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or zinc (Zn) in acetic acid. masterorganicchemistry.comresearchgate.netmnstate.edu

Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functional groups. commonorganicchemistry.comresearchgate.net Sodium sulfide (B99878) (Na₂S) can also be used, particularly when acidic or hydrogenation conditions are not compatible with the substrate. commonorganicchemistry.comresearchgate.net

The product of this reaction would be 3-amino-5-(naphthalen-1-yl)benzoic acid .

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temp/pressure | Clean, high yield; may reduce other functional groups. | commonorganicchemistry.com |

| Fe / HCl | Heat (Reflux) | Inexpensive and effective. | mnstate.edu |

| SnCl₂ | Ethanol or Ethyl Acetate (B1210297) solvent | Mild conditions, good for sensitive substrates. | commonorganicchemistry.comresearchgate.net |

| Zn / AcOH | Acetic Acid solvent | Mild acidic conditions. | researchgate.net |

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov While these are typically transient, they can sometimes be isolated or participate in subsequent reactions. For instance, the condensation of a nitroso intermediate with a hydroxylamine (B1172632) intermediate can lead to the formation of an azoxy compound, which can be further reduced to azo and hydrazo compounds. unimi.it The use of specific reducing agents can favor these products; for example, lithium aluminum hydride (LiAlH₄) often reduces aromatic nitro compounds to azo products rather than amines. commonorganicchemistry.com

Under strongly acidic conditions, such as with trifluoromethanesulfonic acid, aromatic nitro compounds can sometimes undergo rearrangement, although this is more common with sterically hindered substrates. houstonmethodist.orghoustonmethodist.org Another important transformation of the resulting amine is its conversion into a diazonium salt, which is a highly versatile intermediate that can be replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) via Sandmeyer or related reactions. utexas.edu

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Aromatic Ring Systems

Electrophilic Aromatic Substitution (EAS): In this compound, the two aromatic systems exhibit vastly different reactivities towards electrophiles. msu.edu

The Benzoic Acid Ring: This ring is strongly deactivated by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). Both are meta-directors. mnstate.eduyoutube.com Therefore, any electrophilic attack on this ring would be extremely sluggish and would be directed to the C4 or C6 positions, which are meta to both substituents.

Nucleophilic Aromatic Substitution (NAS): The requirements for a nucleophilic aromatic substitution (SNAr) reaction are a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgmasterorganicchemistry.comlibretexts.org The parent molecule, this compound, does not possess a suitable leaving group on the activated nitro-substituted ring. Therefore, it will not undergo NAS directly.

However, if the molecule were to be derivatized, for example, by introducing a halogen (e.g., chlorine or fluorine) at the C4 or C6 position of the benzoic acid ring, the resulting compound would become a viable substrate for NAS. In such a derivative, the nitro group at C5 would be ortho or para to the halogen, strongly activating it towards displacement by a nucleophile. libretexts.orgyoutube.com This two-step process (aromatic substitution followed by nucleophilic substitution) is a common strategy for synthesizing highly functionalized aromatic compounds.

Cyclization and Heterocycle Formation via Intramolecular and Intermolecular Derivatization

Currently, there is a notable absence of published research specifically detailing the intramolecular or intermolecular cyclization and subsequent heterocycle formation originating from this compound.

In principle, the structural arrangement of the molecule suggests potential for such transformations. For instance, reduction of the nitro group to an amino group would yield 3-amino-5-(naphthalen-1-yl)benzoic acid. This resulting aminobenzoic acid could then potentially undergo intramolecular condensation between the amino and carboxylic acid groups to form a lactam, a cyclic amide. However, to date, no studies have been found that report the successful synthesis of this amino derivative or its subsequent cyclization.

Intermolecular reactions to form heterocycles are also theoretically plausible. For example, the carboxylic acid could be converted to a more reactive derivative, such as an acid chloride, which could then react with a binucleophile in an intermolecular fashion to construct a heterocyclic system. Despite these theoretical possibilities, the scientific literature lacks specific examples of such reactions being performed on this compound.

Polymerization and Oligomerization Studies

A thorough review of scientific databases and chemical literature reveals no specific studies on the polymerization or oligomerization of this compound.

The molecule possesses a single carboxylic acid functional group, which, on its own, does not lend itself to traditional step-growth polymerization reactions that typically require two reactive functional groups per monomer unit. For this compound to act as a monomer, it would likely need to be chemically modified to introduce a second reactive site. For instance, functionalization of the naphthalene (B1677914) ring or the introduction of another reactive group onto the benzene ring could potentially create a bifunctional monomer suitable for polymerization.

While research exists on the polymerization of other naphthalene-based carboxylic acids or benzoic acid derivatives to form polyesters or polyamides, no such work has been reported for this compound itself. Therefore, no data on polymer structures, molecular weights, or material properties derived from this specific compound are available.

Applications in Advanced Materials Science

Role as a Synthetic Building Block for Functional Materials

The inherent characteristics of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid make it an exemplary synthetic precursor. The carboxylic acid group provides a reactive site for a variety of chemical transformations, including amidation, esterification, and, most importantly, coordination to metal ions. The rigid naphthalene (B1677914) unit offers thermal and chemical stability, while its extended π-system is a source of valuable photophysical properties. rsc.org Furthermore, the strongly electron-withdrawing nitro group significantly influences the electronic properties of the molecule, a feature that can be exploited in various applications. acs.org The interplay between these components allows for the synthesis of a wide array of derivatives and coordination polymers with tailored functionalities. gatech.eduglobethesis.com

Applications in Organic Optoelectronics and Photonics

The demand for novel materials for optoelectronic and photonic devices has driven research into organic molecules with specific light-emitting and charge-transporting properties. Naphthalene-containing compounds, in particular, have shown great promise in this area.

Naphthalene derivatives are widely recognized for their intrinsic fluorescence, often in the blue region of the electromagnetic spectrum. mdpi.comacs.org The introduction of a naphthalene moiety into a molecular structure can lead to compounds with high quantum yields and excellent photostability. acs.orgrsc.org For instance, various naphthalene-based organic molecules have been developed as efficient blue emitters. mdpi.com The photophysical properties of such materials can be fine-tuned by introducing different functional groups. While specific data on this compound is scarce, related naphthalene-containing compounds exhibit strong luminescence, a property crucial for applications in sensors, imaging, and solid-state lighting. nih.govrsc.orgmdpi.com The presence of the nitro group, being strongly electron-withdrawing, is expected to modulate the emission wavelength and quantum efficiency through intramolecular charge transfer mechanisms. digitellinc.com

Properties of Related Luminescent Naphthalene Derivatives

| Compound Class | Emission Color | Key Features | Reference |

|---|---|---|---|

| Fluorene-substituted naphthalenes | Blue | High luminous and power efficiencies in OLEDs. | nih.gov |

| Naphthalene diimides | - | High electron affinities and charge-carrier mobilities. | gatech.edu |

| Imidazolium–naphthalene salts | - | Highly luminescent in both liquid and crystalline states. | rsc.org |

In the architecture of OLEDs, specific molecules are required for hole injection, hole transport, emission, and electron transport layers. Naphthalene-based materials have been successfully employed as emitters and as hole-transporting materials. nih.govresearchgate.net For example, 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) has demonstrated excellent performance as a blue-emitting layer and also possesses hole-transporting capabilities. researchgate.net Similarly, other anthracene (B1667546) derivatives featuring naphthalene units have been synthesized and used as non-doped deep-blue emitters in OLEDs. researchgate.net The structural characteristics of this compound, particularly its rigidity and aromatic nature, suggest its potential as a precursor for designing new OLED materials. gatech.edumdpi.com The introduction of a triphenylsilane (B1312308) unit to naphthalene-anthracene derivatives, for instance, has been shown to prevent molecular aggregation and self-quenching, leading to enhanced device efficiencies. researchgate.net

Performance of Selected Naphthalene-Based OLEDs

| Emitting Material | Max. Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates | Reference |

|---|---|---|---|---|---|

| Fluorene-substituted naphthalene derivative | 2.79 | 1.19 | 2.30 | (0.14, 0.12) | nih.gov |

| 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) | 4.8 | - | - | (0.16, 0.09) | researchgate.net |

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The field of MOFs and coordination polymers has expanded rapidly, with these materials showing exceptional promise in gas storage, separation, catalysis, and sensing. The properties of a MOF are intrinsically linked to the choice of the metal node and the organic linker.

The synthesis of MOFs with desired properties relies heavily on the rational design of organic ligands. nih.gov Aromatic polycarboxylic acids are a widely used class of linkers due to their versatile coordination modes and the rigidity they impart to the resulting framework. globethesis.comnih.gov The presence of a nitro group on the linker can significantly influence the properties of the MOF. chemistryviews.orgresearchgate.net For instance, nitro-functionalized MOFs have shown enhanced CO2 adsorption capabilities due to the polar nature of the nitro group, which promotes strong interactions with guest molecules. acs.orgchemistryviews.orgresearchgate.net The synthesis of such MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a high-boiling point solvent. globethesis.comrsc.org The structure of this compound, with its carboxylic acid coordination site, rigid backbone, and functional nitro group, makes it an ideal candidate for the construction of novel MOFs. nih.govresearchgate.net

The final structure and topology of a MOF are determined by a combination of factors, including the coordination geometry of the metal ion and the length, rigidity, and functionality of the organic linker. rsc.orgacs.orgmdpi.com Even small changes in the linker can lead to significant differences in the resulting framework structure. nih.gov The use of ligands with bulky groups, such as the naphthalene unit in this compound, can influence the porosity of the MOF by creating larger voids or by leading to interpenetrated structures. The presence of functional groups like the nitro group not only enhances guest-framework interactions but can also act as a structure-directing agent. acs.orgchemistryviews.orgnih.gov Studies on related systems have shown that nitro-functionalized MOFs can exhibit enhanced catalytic activity and improved performance in the adsorption of various gases. acs.orgresearchgate.netnih.gov

Examples of MOFs with Functionalized Ligands

| MOF Name/Class | Ligand | Key Structural/Functional Feature | Application | Reference |

|---|---|---|---|---|

| MFM-102-NO2 | Nitro-substituted diisophthalate | Enhanced CO2 and acetylene (B1199291) adsorption due to nitro groups. | Gas adsorption | acs.orgchemistryviews.org |

| NO2-MIL-53(Cu) | 2-nitroterephthalic acid | Multi-enzyme mimetic activities. | Biosensing | nih.gov |

| Zn/Co bimetallic MOF | 3,5-bis(2,4-dicarboxyphenyl)nitrobenzene | High CO2/CH4 adsorption selectivity. | Gas separation, Catalysis | globethesis.com |

Polymer Chemistry and Advanced Coatings

The integration of this compound into polymer structures could yield materials with enhanced thermal stability, mechanical strength, and specialized functionalities, making them suitable for advanced coatings.

The robust, fused-ring structure of the naphthalene group is a known contributor to the rigidity and thermal resistance of polymers. Polyimides, for instance, are a class of high-performance polymers renowned for their exceptional heat stability and are often used in demanding coating applications. p84.comarkema.com The incorporation of naphthalene-containing monomers can further enhance these properties. The carboxylic acid and nitro functionalities of this compound could serve as reactive sites for polymerization. For example, the carboxylic acid group can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively.

Moreover, the nitro group can be chemically modified, for instance, by reduction to an amine group, which can then participate in further polymerization reactions, leading to the formation of complex polymer architectures such as poly(amide-imide)s. These polymers are valued for their high performance in applications requiring resistance to heat and chemicals. researchgate.net

The naphthalene component is also expected to impart a high refractive index and hydrophobicity to coatings, properties that are desirable for optical applications and protective layers. The development of thermosetting resins from derivatives of this compound could also be explored, potentially leading to coatings with excellent cross-linking density and durability. mdpi.com

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Potential Influence of Naphthalene Moiety | Potential Influence of Nitrobenzoic Acid Moiety |

| Thermal Stability | High, due to rigid aromatic structure | Can be a reactive site for creating stable linkages |

| Mechanical Strength | Enhanced stiffness and strength | Potential for strong intermolecular interactions |

| Solubility | Generally lower in common solvents | Can be modified to improve solubility |

| Refractive Index | High | May have a minor influence |

| Hydrophobicity | High | Can be tailored through chemical modification |

Chemical Sensors and Probes Based on Molecular Recognition Principles

The unique electronic and structural features of this compound make it a promising candidate for the development of chemical sensors and probes. Naphthalene derivatives are well-known for their fluorescent properties and are widely used in the design of fluorescent chemosensors for the detection of metal ions and anions. researchgate.netresearchgate.netrsc.orgnih.govmdpi.commdpi.comnih.govnih.gov

The naphthalene unit in this compound can act as a fluorophore. The fluorescence of this unit can be modulated by the presence of specific analytes. For instance, the binding of a metal ion to the carboxylic acid group could lead to a change in the fluorescence intensity or a shift in the emission wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.orgnih.govmdpi.com

Conversely, the nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher through a process called photoinduced electron transfer (PET). nih.gov In a PET-based sensor, the fluorescence of the naphthalene fluorophore would be "turned off" in the free state. Upon binding of a target analyte to a receptor site on the molecule, the PET process could be inhibited, leading to a "turn-on" fluorescence response.

The carboxylic acid group can also serve as a recognition site for anions through hydrogen bonding interactions. mdpi.com The binding of an anion could perturb the electronic structure of the molecule, resulting in a detectable optical or electrochemical signal. The combination of a naphthalene fluorophore with a nitro-functionalized benzoic acid receptor offers a versatile platform for designing selective and sensitive chemical probes.

Table 2: Potential Sensing Applications of this compound

| Analyte | Potential Sensing Mechanism | Expected Signal Change |

| Metal Ions | Chelation with the carboxylic acid group | Fluorescence enhancement or shift |

| Anions | Hydrogen bonding with the carboxylic acid group | Change in fluorescence or absorption spectra |

| Nitroaromatic Compounds | π-π stacking interactions with the naphthalene ring | Fluorescence quenching |

Applications in Dye and Pigment Chemistry

The structure of this compound suggests its potential as an intermediate in the synthesis of azo dyes. nih.govunb.canih.govjbiochemtech.com Azo dyes, characterized by the -N=N- chromophore, are a major class of synthetic colorants used in a wide range of applications. nih.gov

The synthesis of an azo dye typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.govunb.ca The nitro group in this compound can be reduced to a primary amine (3-(naphthalen-1-yl)-5-aminobenzoic acid). This resulting amine can then be diazotized and coupled with various naphthols, phenols, or aromatic amines to produce a wide array of azo dyes.

Table 3: Potential Characteristics of Azo Dyes Derived from this compound

| Property | Potential Contribution of the Molecular Structure |

| Color | Dependent on the extended conjugation and the specific coupling component used. |

| Light Fastness | The rigid naphthalene structure may contribute to good light fastness. researchgate.net |

| Wash Fastness | The carboxylic acid group could improve binding to fibers, enhancing wash fastness. tul.czslideshare.net |

| Solubility | The carboxylic acid group can be converted to a salt to improve water solubility. |

Catalytic and Supramolecular Chemistry Applications

Utilization as a Ligand or Organocatalyst Component in Organic Transformations

While no specific studies document the use of 3-(naphthalen-1-yl)-5-nitrobenzoic acid as a ligand or organocatalyst, its structure is analogous to compounds known to be active in these roles. Aromatic carboxylic acids, for instance, can act as co-catalysts or ligands in various transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. ruhr-uni-bochum.denih.gov The carboxylic acid group can coordinate to a metal center, influencing its electronic properties and reactivity.

Furthermore, the field of organocatalysis often employs molecules with Brønsted or Lewis acidic sites. reading.ac.uk The carboxylic acid moiety of this compound provides a Brønsted acid site, which could potentially catalyze reactions like esterifications, acetalizations, or multicomponent reactions. For example, derivatives of benzoic acid have been shown to be effective organocatalysts in the synthesis of various heterocyclic compounds. researchgate.net The presence of the electron-withdrawing nitro group would enhance the acidity of the carboxylic acid compared to unsubstituted benzoic acid, potentially leading to higher catalytic activity. wikipedia.org

The naphthalene (B1677914) and nitro functionalities could also play a role in asymmetric catalysis if a chiral element were introduced into the molecule or a reaction system. The bulky naphthalene group could provide steric hindrance to control the stereochemical outcome of a reaction.

Role in Acid-Base Catalysis

The carboxylic acid group of this compound is inherently a Brønsted acid, capable of donating a proton. The acidity of this group is expected to be significantly higher than that of benzoic acid due to the electron-withdrawing nature of the nitro group at the meta-position. wikipedia.org This enhanced acidity could make it a more effective catalyst for acid-catalyzed reactions compared to simpler aromatic carboxylic acids. numberanalytics.com

In a basic environment, the compound would deprotonate to form the corresponding carboxylate. This carboxylate could then function as a Brønsted base. The interplay between the acidic and basic forms allows for its potential use in catalytic cycles that require both acidic and basic steps.

Supramolecular Assembly and Self-Organization

The structure of this compound is well-suited for forming ordered supramolecular assemblies through a variety of non-covalent interactions. These interactions are fundamental to the development of new materials with tailored properties. nih.govbohrium.comresearchgate.netresearchgate.net

The carboxylic acid group is a primary driver for the formation of strong hydrogen bonds. In the solid state, carboxylic acids typically form dimeric structures through pairs of O-H···O hydrogen bonds. nih.govquora.com It is highly probable that this compound would exhibit similar dimeric motifs. Beyond simple dimers, more extended hydrogen-bonding networks are also possible, potentially involving the nitro group as a hydrogen bond acceptor. quora.comrsc.org The formation of such networks is a key principle in crystal engineering. rsc.orgnih.gov

In solution, the extent and nature of hydrogen bonding would be dependent on the solvent. In non-polar solvents, the dimeric structures are likely to persist, while in polar, protic solvents, the compound may form hydrogen bonds with the solvent molecules.

The large, electron-rich naphthalene ring is a prominent feature that strongly predisposes the molecule to engage in π-π stacking interactions. nih.govnih.govresearchgate.netrsc.orgbenthamopenarchives.com These interactions, where the aromatic rings stack on top of each other, are a crucial force in the organization of many aromatic molecules in the solid state. The geometry of this stacking can vary, with parallel-displaced and T-shaped arrangements being common. nih.gov The presence of both the naphthalene and the nitro-substituted benzene (B151609) ring offers possibilities for complex stacking arrangements, potentially leading to the formation of layered or columnar structures in the solid state.

Naphthalene-containing macrocycles and cleft-like molecules have been shown to act as hosts for various guest molecules, binding them within a cavity through a combination of hydrophobic, π-π stacking, and electrostatic interactions. researchgate.netrsc.orgjyu.finih.gov The rigid and aromatic nature of the naphthalene unit in this compound could allow it to act as a component in a larger host structure. The carboxylic acid and nitro groups could provide specific recognition sites for complementary guest molecules through hydrogen bonding or electrostatic interactions.

Crystal Engineering and Solid-State Chemistry for Controlled Assembly

Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. rsc.orgnih.gov This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in a crystal lattice. The functional groups present in this compound offer multiple handles for crystal engineering.

The robust hydrogen-bonding of the carboxylic acid group, the potential for the nitro group to participate in weaker hydrogen bonds or other electrostatic interactions, and the significant contribution of π-π stacking from the naphthalene ring all provide a rich landscape of possible crystal packing arrangements. researchgate.netrsc.orgrsc.orgacs.org By modifying crystallization conditions or introducing co-crystallizing agents, it may be possible to direct the assembly of this molecule into different polymorphic forms or co-crystals, each with unique physical properties.

Environmental and Green Chemistry Perspectives in Synthesis and Application

Principles of Atom Economy and Reaction Efficiency in Synthetic Pathways

The synthesis of 3-(naphthalen-1-yl)-5-nitrobenzoic acid is logically achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.com For the synthesis of the target molecule, this would likely involve the reaction of 1-naphthaleneboronic acid with 3-bromo-5-nitrobenzoic acid.

The Suzuki-Miyaura reaction is often considered to have a relatively high atom economy, a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. In practice, the Suzuki coupling generates byproducts, typically salts and water-soluble borane (B79455) derivatives, which reduces its atom economy. libretexts.org However, compared to other cross-coupling reactions, it is often more efficient. jocpr.com

Table 1: Hypothetical Atom Economy Calculation for the Synthesis of this compound via Suzuki-Miyaura Coupling

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 1-Naphthaleneboronic acid | 171.99 | This compound | 293.28 |

| 3-Bromo-5-nitrobenzoic acid | 246.02 | ||

| Total Reactant Mass | 418.01 | Desired Product Mass | 293.28 |

| Theoretical Atom Economy | \multicolumn{4}{ | c | }{(293.28 / 418.01) * 100% = 70.16% } |

Note: This calculation is theoretical and does not account for the base and catalyst used in the reaction, which would further lower the practical atom economy.

Strategies for Waste Minimization and Byproduct Management

A significant portion of waste in chemical synthesis, particularly in the pharmaceutical industry, comes from solvents. rsc.org Traditional Suzuki-Miyaura reactions often utilize volatile and hazardous organic solvents. inovatus.es A key strategy for waste minimization is the adoption of greener solvent alternatives.

Byproduct management in Suzuki couplings primarily involves dealing with the boron-containing byproducts and the salts formed from the base used in the reaction. The use of heterogeneous catalysts and bases can simplify the separation and recovery of these materials. For instance, a supported base and a supported palladium catalyst can be used, which can be recovered and potentially reused, significantly reducing waste as demonstrated by low E-factor (Environmental Factor) values in similar reactions. acs.org The development of processes that can directly utilize recycled palladium from electronic waste also presents a novel approach to minimizing waste and promoting a circular economy. nih.gov

Implementation of Green Solvents and Sustainable Reaction Media